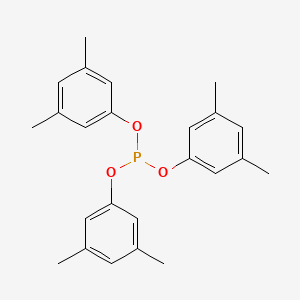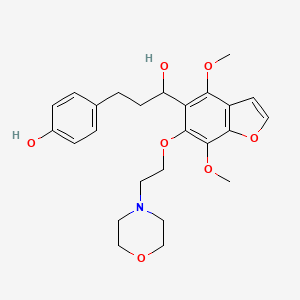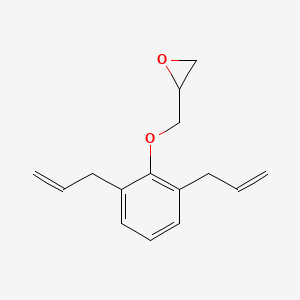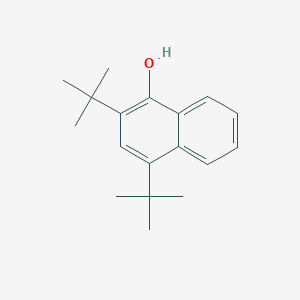
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C18H24O. It is a derivative of naphthalenol, characterized by the presence of two tert-butyl groups at the 2 and 4 positions on the naphthalene ring. This compound is known for its significant antibacterial and antifungal properties .
Vorbereitungsmethoden
The synthesis of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 1-naphthalenol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into various hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents
Medicine: Its bioactive properties are being explored for potential therapeutic applications.
Industry: It is used in the formulation of various chemical products, including coatings and polymers.
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind effectively to the active sites of bacterial and fungal enzymes, inhibiting their activity. This binding disrupts essential biological processes, leading to the death of the microorganisms .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Phenol, 2,4-bis(1,1-dimethylethyl)-: Another compound with similar antibacterial properties.
1-Naphthalenol, 2-(1,1-dimethylethyl)-4-methoxy-: A derivative with a methoxy group that may exhibit different chemical reactivity and biological activity.
The uniqueness of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51595-05-2 |
|---|---|
Molekularformel |
C18H24O |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2,4-ditert-butylnaphthalen-1-ol |
InChI |
InChI=1S/C18H24O/c1-17(2,3)14-11-15(18(4,5)6)16(19)13-10-8-7-9-12(13)14/h7-11,19H,1-6H3 |
InChI-Schlüssel |
COCYNECLJRZCDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C21)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


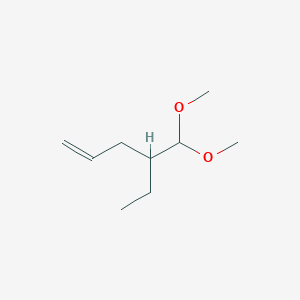
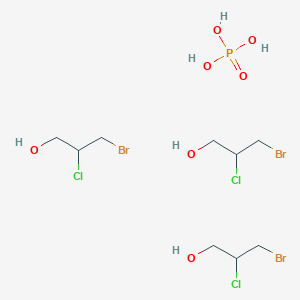
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
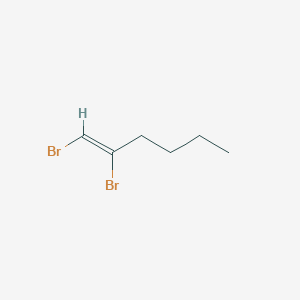

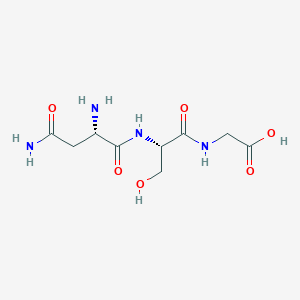

![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)


